2-hydroxy-N-(pyridin-3-yl)benzamide
Overview
Description
Synthesis Analysis
The synthesis of 2-hydroxy-N-(pyridin-3-yl)benzamide involves the reaction of salicylic acid and 4-aminopyridine under the catalytic action of triethylamine. The reaction yields 2-hydroxy-N-(pyridin-4-yl)benzamide with a high yield under mild conditions, indicating that the synthetic route is easily controllable and suitable for producing this compound efficiently (H. Dian, 2010).
Molecular Structure Analysis
The crystal structure and molecular analysis of N-(pyridin-2-ylmethyl)benzamide derivatives reveal significant differences in the orientation of the pyridine ring with respect to the benzene ring, highlighting the compound's complex molecular geometry (G. Artheswari et al., 2019). This structural variability is crucial for understanding the compound's reactivity and interaction with biological targets.
Chemical Reactions and Properties
N-(Pyridin-3-yl)benzamides exhibit selective inhibition of human aldosterone synthase (CYP11B2), showcasing the compound's specific chemical reactivity and potential therapeutic applications (C. Zimmer et al., 2011).
Scientific Research Applications
Synthesis and Chemical Properties :
- An improved process for synthesizing 2-hydroxy-N-(pyridin-4-yl)benzamide from salicylic acid and 4-aminopyridine, examining the effects of different reaction conditions on product yield (Dian, 2010).
Biological and Pharmacological Applications :
- N-(Pyridin-3-yl)benzamides are identified as selective inhibitors of human aldosterone synthase (CYP11B2), potentially relevant in treating conditions like hypertension and heart failure (Zimmer et al., 2011).
- Evaluation of N-(3-Hydroxy-2-pyridyl) benzamides for their antibacterial activity against various bacteria, including E. coli and Staphylococcus aureus, indicating potential as antibiotic agents (Mobinikhaledi et al., 2006).
Chemical Reactions and Derivatives :
- Utilization of 2-(pyridin-2-yl)aniline as a directing group in C-H amination mediated by cupric acetate, illustrating its utility in organic synthesis (Zhao et al., 2017).
Material Science and Catalysis :
- Synthesis and study of ruthenium complexes of 2,2'-dithiobis[N-(2-hydroxy-naphth-3-yl)benzamides] for their catalytic and antibacterial activity, indicating potential applications in catalysis and materials science (Jhaumeer-Laulloo et al., 2004).
Environmental Applications :
- Investigation of the photocatalytic degradation of pyridine, a component of 2-hydroxy-N-(pyridin-3-yl)benzamide, in water, providing insights into environmental applications (Maillard-Dupuy et al., 1994).
Crystal Structure Analysis :
- Crystal structure and Hirshfeld surface analysis of N-(pyridin-2-ylmethyl)benzamide derivatives, contributing to the understanding of molecular structures in chemistry (Artheswari et al., 2019).
Future Directions
The potential of “2-hydroxy-N-(pyridin-3-yl)benzamide” as an anti-tubercular agent suggests promising future directions for research . Further studies could focus on optimizing the synthesis process, investigating the mechanism of action in more detail, and conducting more extensive safety and efficacy testing .
properties
IUPAC Name |
2-hydroxy-N-pyridin-3-ylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c15-11-6-2-1-5-10(11)12(16)14-9-4-3-7-13-8-9/h1-8,15H,(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIDPBVFYISXDHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CN=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70342060 | |
Record name | 2-hydroxy-N-(pyridin-3-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70342060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-hydroxy-N-(pyridin-3-yl)benzamide | |
CAS RN |
118623-71-5 | |
Record name | 2-hydroxy-N-(pyridin-3-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70342060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.